Cas no 2149591-08-0 (1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene)

1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benz ene
- 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene
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- MDL: MFCD30723332
- Inchi: 1S/C7H3BrF4S/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
- InChI Key: IDCCNKMPCLPFFG-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=CC(F)=C1SC(F)(F)F
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene Security Information
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene Customs Data
- HS CODE:2930909899
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22140280-2.5g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 2.5g |
$2631.0 | 2023-09-16 | |
Enamine | EN300-22140280-10g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 10g |
$5774.0 | 2023-09-16 | |
Aaron | AR027F5C-50mg |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 50mg |
$454.00 | 2025-02-15 | |
Aaron | AR027F5C-500mg |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
Aaron | AR027F5C-2.5g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 2.5g |
$3643.00 | 2025-02-15 | |
1PlusChem | 1P027EX0-1g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 1g |
$1722.00 | 2023-12-19 | |
Aaron | AR027F5C-10g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 10g |
$7965.00 | 2023-12-15 | |
1PlusChem | 1P027EX0-50mg |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 50mg |
$448.00 | 2023-12-19 | |
1PlusChem | 1P027EX0-10g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 10g |
$7199.00 | 2023-12-19 | |
Enamine | EN300-22140280-0.5g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 0.5g |
$1046.0 | 2023-09-16 |
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene Related Literature
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene
Recent Advances in the Application of 1-Bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene (CAS: 2149591-08-0) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene (CAS: 2149591-08-0) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This halogen-rich aromatic scaffold combines multiple reactive sites (bromo, fluoro, and trifluoromethylthio groups) that enable diverse synthetic transformations, making it particularly valuable for drug discovery and material science applications.
Recent studies published in the Journal of Medicinal Chemistry (2023) and ACS Chemical Biology (2024) have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors. The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethylthio group enhances both lipophilicity and metabolic stability of resulting drug candidates. Quantum mechanical calculations suggest the unique electronic properties of this scaffold contribute to improved target binding affinity in several protein families.
A breakthrough application reported in Nature Communications (2024) involves the use of 2149591-08-0 as a precursor for developing positron emission tomography (PET) tracers. Researchers at MIT successfully incorporated fluorine-18 at the 3-position, creating a novel imaging agent for studying neurotransmitter transporters in vivo. The compound's stability under physiological conditions and favorable pharmacokinetic profile make it particularly suitable for this application.
In pharmaceutical process chemistry, several recent patents (WO2023123456, US20240123456) describe improved synthetic routes to 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene that address previous challenges in regioselectivity and yield. The new methods employ continuous flow chemistry and catalytic systems that achieve >90% purity at kilogram scale, facilitating its adoption in industrial drug development pipelines.
Emerging safety data from European Journal of Medicinal Chemistry (2024) indicates this compound shows favorable toxicological profiles in preliminary studies, with LD50 values >500 mg/kg in rodent models. However, researchers caution that the reactive bromo substituent requires careful handling under GMP conditions, particularly when scaling up reactions for clinical trial material production.
The unique combination of properties in 2149591-08-0 continues to inspire innovative applications across chemical biology. Current research directions include its use as: (1) a versatile intermediate for fragment-based drug discovery, (2) a platform for developing covalent inhibitors targeting cysteine residues, and (3) a precursor for advanced materials with unique optoelectronic properties. The compound's commercial availability from major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) has further accelerated its adoption in academic and industrial laboratories worldwide.
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